(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol
Overview
Description
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
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Biological Activity
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol, also known as coniferyl alcohol, is a phenylpropanoid compound with significant biological activities. Its structure features three methoxy groups on the phenyl ring, which significantly influence its chemical properties and biological activities. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₆O₄
- Molecular Weight : Approximately 224.25 g/mol
- Structure : The compound is characterized by a prop-2-en-1-ol structure with a 2,4,5-trimethoxyphenyl substituent.
1. Antioxidant Properties
This compound has demonstrated notable antioxidant activity , capable of scavenging free radicals. This property contributes to its potential health benefits and protective effects against oxidative stress-related diseases.
2. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism suggests its potential use in treating inflammatory conditions.
3. Anticancer Potential
Emerging studies have highlighted the anticancer activity of this compound. It has been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth . For instance, it has been investigated for its effects on HER2-positive gastric cancer cells, demonstrating significant anti-proliferative effects .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits COX and LOX enzymes, reducing the production of pro-inflammatory mediators.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by disrupting critical protein-protein interactions and downregulating oncogenic signaling pathways .
Summary of Research Findings
Study | Findings |
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Hwang et al. (2023) | Demonstrated significant anticancer activity against HER2-positive gastric cancer cells. |
Benchchem Report | Identified antioxidant and anti-inflammatory properties; noted enzyme inhibition mechanisms. |
Nature Research | Highlighted the compound's role in inducing apoptosis in various cancer cell lines. |
Case Study 1: Anticancer Activity Assessment
In vitro studies using MCF-7 breast cancer cells revealed that this compound exhibited an IC50 value indicating potent antiproliferative effects. The compound was effective even against trastuzumab-resistant clones, suggesting its potential as a therapeutic option for resistant cancers .
Case Study 2: Anti-inflammatory Mechanism Exploration
A detailed examination of the anti-inflammatory effects showed that the compound significantly reduced inflammation markers in animal models of arthritis. The inhibition of COX and LOX enzymes was confirmed through biochemical assays.
Properties
IUPAC Name |
(E)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-5,7-8,13H,6H2,1-3H3/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWGYXAWALNJBI-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=CCO)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/CO)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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